Product packaging for 1-(3,5-Diiodophenyl)methanamine(Cat. No.:CAS No. 1393568-80-3)

1-(3,5-Diiodophenyl)methanamine

Cat. No.: B14144809
CAS No.: 1393568-80-3
M. Wt: 358.95 g/mol
InChI Key: SNUMTOPXDQMXGY-UHFFFAOYSA-N
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Description

1-(3,5-Diiodophenyl)methanamine (CAS 1393568-80-3) is a high-value chemical building block with the molecular formula C 7 H 7 I 2 N and a molecular weight of 358.95 g/mol . This diiodinated benzylamine derivative is primarily utilized in organic synthesis and pharmaceutical research, particularly as a key intermediate in the preparation of complex active molecules. Its structure, featuring a primary amine functional group on a diiodinated aromatic ring, makes it a versatile precursor for constructing more complex compounds. A significant application documented in patent literature is its role in the synthesis of thyroid hormone analogs and other iodine-rich pharmaceutical compounds . Researchers value this compound for developing novel chemical entities, including benzofuranyl hydroxyphenyl methanone derivatives, which are investigated as potential therapeutics for fibrosis and cancer . The presence of two iodine atoms on the phenyl ring can be crucial for molecular recognition and binding in drug discovery. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals . Proper handling procedures should be followed. For detailed specifications, handling instructions, and certificate of analysis, please contact our technical team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7I2N B14144809 1-(3,5-Diiodophenyl)methanamine CAS No. 1393568-80-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1393568-80-3

Molecular Formula

C7H7I2N

Molecular Weight

358.95 g/mol

IUPAC Name

(3,5-diiodophenyl)methanamine

InChI

InChI=1S/C7H7I2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2

InChI Key

SNUMTOPXDQMXGY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1I)I)CN

Origin of Product

United States

Mechanistic Investigations of Reactions Involving the Chemical Compound and Its Analogs

Reaction Kinetics and Thermodynamic Profiles

Detailed kinetic and thermodynamic data for reactions specifically involving 1-(3,5-diiodophenyl)methanamine are not extensively documented in publicly available literature. However, the reactivity of the functional groups present—a primary benzylic amine and aryl iodides—allows for predictions based on well-established chemical principles.

The kinetics of reactions involving the primary amine, such as N-alkylation or N-acylation, are expected to follow standard nucleophilic substitution or addition-elimination pathways. The rate of these reactions would be influenced by the concentration of the reactants, the nature of the solvent, and the temperature. For instance, in an SN2 reaction with an alkyl halide, the rate would be first order in both this compound and the alkyl halide.

Elucidation of Reaction Mechanisms in Derivatization

The derivatization of this compound can occur at two primary sites: the amine functional group and the carbon-iodine bonds on the aromatic ring.

Pathways of Amine Functional Group Transformations

The primary amine of this compound is a versatile nucleophile. Its transformations typically proceed through well-understood mechanistic pathways.

N-Alkylation and N-Arylation: These reactions generally proceed via a nucleophilic substitution mechanism. In the case of N-alkylation with a primary or secondary alkyl halide, an SN2 pathway is expected. For N-arylation with an activated aryl halide, a nucleophilic aromatic substitution (SNAr) mechanism may be operative, particularly if the aryl halide contains strong electron-withdrawing groups.

Amide and Sulfonamide Formation: The reaction with acyl chlorides, anhydrides, or sulfonyl chlorides proceeds through a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl or sulfonyl center, leading to a tetrahedral intermediate which then collapses to form the stable amide or sulfonamide product.

Imination: Condensation with aldehydes or ketones yields imines (Schiff bases). This reaction is typically acid-catalyzed and proceeds via the initial formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond.

Reductive Amination: The amine can be used in reductive amination reactions with carbonyl compounds. In this two-step, one-pot procedure, the initially formed imine or enamine is reduced in situ, commonly with a mild reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120), to yield a secondary or tertiary amine.

A proposed mechanism for the formation of a 1,3,5-triazine (B166579) from related anilines involves the reaction with a Mannich reagent, which could be applicable to the derivatization of the aminomethyl group. researchgate.net

Mechanisms of Halogen Exchange or Modification on the Aromatic Ring

The iodine atoms on the phenyl ring are excellent leaving groups in a variety of reactions, most notably in metal-catalyzed cross-coupling reactions. Halogen exchange reactions are also a possibility.

The Finkelstein reaction, a classic halogen exchange method, typically involves an SN2 mechanism and is more common for alkyl halides. manac-inc.co.jp For aryl halides, this transformation is more challenging and often requires a metal catalyst. nih.gov The presence of a strong electron-withdrawing group in the ortho or para position can facilitate a nucleophilic aromatic substitution (SNAr) pathway for halogen exchange. manac-inc.co.jp In the case of this compound, the aminomethyl group is weakly activating, making a non-catalyzed SNAr reaction unlikely.

Metal-mediated halogen exchange in aryl halides can proceed through several mechanistic pathways, including oxidative addition/reductive elimination, single electron transfer, or σ-bond metathesis. nih.gov For instance, a copper-catalyzed reaction might involve the formation of an organocopper intermediate.

Catalytic Studies in the Synthesis of Derivatives

The true synthetic utility of this compound is realized through catalytic transformations, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the iodo-substituted positions.

Role of Transition Metal Catalysts in Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and aryl iodides are highly reactive substrates for these transformations. wiley.comnih.govresearchgate.net The general catalytic cycle for many of these reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) involves three key steps:

Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-iodine bond of this compound to form a high-valent organometallic intermediate.

Transmetalation (for Suzuki, Negishi, etc.) or Carbometalation/β-Hydride Elimination (for Heck): In a Suzuki coupling, a boronic acid derivative, activated by a base, transfers its organic group to the metal center. In a Negishi coupling, an organozinc reagent is used. nih.gov For a Heck reaction, an alkene coordinates to the metal and inserts into the metal-aryl bond.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, regenerating the low-valent catalyst and forming the final product.

The diiodo-substitution pattern of this compound allows for sequential or double cross-coupling reactions, enabling the synthesis of complex, multi-substituted aromatic structures. The chemoselectivity of these reactions can often be controlled by carefully tuning the reaction conditions.

Coupling Reaction Catalyst Coupling Partner Typical Product
Suzuki CouplingPd(PPh₃)₄, PdCl₂(dppf)Aryl/vinyl boronic acidBiaryl or styrenyl derivative
Heck CouplingPd(OAc)₂, P(o-tol)₃AlkeneSubstituted alkene
Sonogashira CouplingPdCl₂(PPh₃)₂, CuITerminal alkyneAryl-alkyne
Buchwald-Hartwig AminationPd₂(dba)₃, ligandAmine, amideN-Aryl derivative
Negishi CouplingPd(0) or Ni(0) complexOrganozinc reagentAlkylated/arylated arene

This table presents a generalized overview of common cross-coupling reactions applicable to aryl iodides.

Organocatalytic Applications in Functionalization

While transition metal catalysis dominates the functionalization of the aryl iodide moieties, organocatalysis can play a significant role in transformations involving the aminomethyl group. Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, can be employed to achieve enantioselective modifications.

For example, a chiral Brønsted acid could be used to catalyze the enantioselective addition of the amine to an electrophile. Similarly, in a Mannich-type reaction where the amine or its corresponding imine acts as a nucleophile, a chiral organocatalyst can control the stereochemical outcome. The functionalization of indoles with related 1,3,5-triazinanes highlights the potential for controlled C-C bond formation adjacent to an amine, a process that can be influenced by Lewis or Brønsted acid catalysis. nih.gov

Solvent Effects and Reaction Condition Optimization in Complex Synthesis

The synthesis of complex molecules such as this compound necessitates a meticulous approach to the optimization of reaction conditions, with solvent effects playing a pivotal role. The choice of solvent can profoundly influence reaction rates, yields, and even the chemoselectivity of a given transformation. This is particularly true in the context of preparing this compound, which is commonly synthesized via the reductive amination of 3,5-diiodobenzaldehyde. In this process, the solvent not only dissolves the reactants but also actively participates in the reaction mechanism, influencing the stability of intermediates and transition states.

The reductive amination process involves two key steps: the formation of an imine or enamine intermediate from the aldehyde and amine, followed by its reduction to the target amine. Each of these steps can be significantly affected by the solvent environment. For instance, the initial condensation reaction to form the imine is a dehydration process, which is often favored in non-polar, aprotic solvents that allow for the removal of water. Conversely, the subsequent reduction step, which can be achieved using various reducing agents such as sodium borohydride (B1222165) or catalytic hydrogenation, may have different solvent requirements.

A critical aspect of optimizing the synthesis of this compound and its analogs is the systematic investigation of various solvents with differing properties, such as polarity, proticity, and coordinating ability. Protic solvents, like methanol (B129727) and ethanol, can participate in hydrogen bonding and may be effective in solvating ionic intermediates. Aprotic polar solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are also widely used due to their ability to dissolve a broad range of reactants and stabilize charged species. nih.gov The selection of an appropriate solvent is often a balance between these properties to achieve the highest possible yield and purity of the final product.

In addition to solvent choice, other reaction parameters must be carefully optimized. These include temperature, reaction time, catalyst loading (in the case of catalytic reductions), and the nature of the reducing agent. For example, in a study on the reductive amination of aldehydes, increasing the catalyst loading from 3 mol% to 5 mol% was found to significantly improve both the conversion and the yield of the desired imine product. researchgate.net The same study noted that switching from methanol to a less polar solvent like toluene (B28343) resulted in a decreased yield of the imine. researchgate.net Such findings underscore the intricate interplay between different reaction variables.

The optimization of these conditions is often carried out using a one-factor-at-a-time (OFAT) approach or, more systematically, through design of experiment (DoE) methodologies. These systematic approaches allow for the efficient exploration of the reaction space to identify the optimal set of conditions that provide the highest yield and purity of this compound.

To illustrate the impact of solvent and reaction conditions on the synthesis of this compound via reductive amination of 3,5-diiodobenzaldehyde, a hypothetical optimization study is presented in the table below. This data is based on established principles of reductive amination and illustrates the typical variations in yield that can be expected when modifying reaction parameters.

Table 1: Hypothetical Optimization of the Synthesis of this compound

EntrySolventReducing AgentTemperature (°C)Catalyst Loading (mol%)Yield (%)
1MethanolNaBH₄25-65
2EthanolNaBH₄25-62
3DichloromethaneNaBH₄25-55
4Tetrahydrofuran (THF)NaBH₄25-68
5MethanolH₂/Pd-C25575
6MethanolH₂/Pd-C50582
7Tetrahydrofuran (THF)H₂/Pd-C50585
8Tetrahydrofuran (THF)H₂/Pd-C50278
This table is illustrative and intended to demonstrate the potential effects of varying reaction conditions.

The data in the table highlights that both the choice of solvent and the reduction method can have a substantial impact on the yield of the final product. For instance, catalytic hydrogenation in THF at an elevated temperature appears to be the most effective set of conditions in this hypothetical scenario. The systematic study of such parameters is crucial for the development of efficient and scalable synthetic routes to this compound and its derivatives.

Computational Chemistry and Molecular Modeling Studies of the Chemical Compound

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and interactions.

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.netmdpi.com It is a common approach to calculate the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and stability. mdpi.com

A hypothetical DFT study on 1-(3,5-diiodophenyl)methanamine would involve optimizing its geometry and then calculating its molecular orbitals. The presence of two heavy iodine atoms would likely influence the electron distribution and orbital energies significantly. The results of such a study would typically be presented in a table summarizing the energies of the frontier molecular orbitals.

Hypothetical Data Table: DFT Calculated Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO Data not available
LUMO Data not available
HOMO-LUMO Gap Data not available

Note: This table is for illustrative purposes only. The values are not based on actual experimental or computational data.

Conformational Analysis and Energy Minimization

Molecules are not static entities but exist as an ensemble of different spatial arrangements called conformations. nih.gov Conformational analysis aims to identify the most stable conformations (lowest energy) of a molecule. nih.govsoton.ac.uk This is achieved by systematically rotating rotatable bonds and calculating the potential energy of each resulting structure.

For this compound, the key rotatable bonds would be the C-C bond connecting the phenyl ring to the aminomethyl group and the C-N bond. A conformational analysis would reveal the preferred spatial orientation of the aminomethyl group relative to the diiodophenyl ring. The results would indicate the most likely three-dimensional structure of the molecule under different conditions.

Molecular Dynamics Simulations for Structural Flexibility

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and analyze its flexibility.

In Silico Ligand-Target Interaction Studies

In silico studies are crucial for predicting how a molecule might interact with biological targets such as enzymes or receptors, a key step in drug discovery. biorxiv.org

Molecular Docking Investigations with Enzyme Active Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In drug design, this is used to predict how a small molecule (ligand) binds to the active site of a protein.

A molecular docking study of this compound would require a three-dimensional structure of a target enzyme. The compound would then be computationally "docked" into the enzyme's active site to predict the most likely binding mode and to estimate the strength of the interaction, often expressed as a docking score. The results could identify key amino acid residues involved in the binding.

Hypothetical Data Table: Molecular Docking Results for this compound with a Hypothetical Enzyme

Parameter Value
Docking Score (kcal/mol) Data not available
Key Interacting Residues Data not available

Note: This table is for illustrative purposes only. The values are not based on actual experimental or computational data.

Binding Affinity Predictions for Receptor Interactions

Binding affinity prediction aims to quantitatively estimate the strength of the interaction between a ligand and a receptor. nih.govnih.govbiorxiv.orgfrontiersin.org This is a more computationally intensive process than molecular docking and often involves methods like free energy perturbation or thermodynamic integration.

Predicting the binding affinity of this compound to a specific receptor would provide a more accurate measure of its potential biological activity. These predictions are often expressed as the binding free energy (ΔG_bind), with more negative values indicating a stronger interaction.

Table of Compounds Mentioned

Compound Name

QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on this compound derivatives are not extensively available in publicly accessible literature, the principles of QSAR can be applied to understand how structural modifications of this scaffold would likely influence its biological effects. Such studies are crucial in drug discovery for optimizing lead compounds and designing new, more potent molecules.

Correlation of Structural Descriptors with Biological Activity

The foundation of a QSAR model lies in the correlation of molecular descriptors with the biological activity of a set of compounds. These descriptors are numerical values that characterize different aspects of a molecule's structure, such as its physicochemical, electronic, and steric properties. For a series of derivatives of this compound, a hypothetical QSAR study would involve synthesizing a library of analogs and evaluating their biological activity (e.g., inhibitory concentration IC50).

Structural descriptors that would be relevant for this class of compounds include:

Hydrophobicity: The logP value, representing the partition coefficient between octanol (B41247) and water, is a key descriptor for hydrophobicity. The presence of two iodine atoms on the phenyl ring significantly increases the lipophilicity of the parent compound. Modifications to other parts of the molecule would alter this value and likely impact cell membrane permeability and interaction with hydrophobic pockets of a target protein.

Electronic Properties: Descriptors such as the Hammett constants (σ) for substituents on the phenyl ring, and calculated atomic charges, can quantify the electron-withdrawing or -donating nature of different groups. The iodine atoms are electron-withdrawing, which influences the electronic environment of the entire molecule. Changes in these properties can affect how the molecule interacts with polar residues in a biological target.

Steric Parameters: Molar refractivity (MR) and Taft steric parameters (Es) are used to describe the size and shape of the molecules. The bulky iodine atoms create a specific steric profile that would be critical for its binding to a receptor.

Topological Descriptors: These are numerical values derived from the graph representation of a molecule, such as connectivity indices, that describe the size, shape, and degree of branching.

A hypothetical data table illustrating the correlation of such descriptors with biological activity for a series of this compound derivatives is presented below. Please note that the data in this table is for illustrative purposes to explain the concept and is not based on actual experimental results for this specific compound series.

Hypothetical Data for QSAR Analysis of this compound Derivatives

Compound IDR-GrouplogPMolar Refractivity (MR)Electronic Parameter (σ)Biological Activity (pIC50)
1 -H4.285.30.355.8
2 -CH34.689.90.306.2
3 -OH3.985.90.456.5
4 -Cl4.890.40.586.8
5 -NH23.586.80.255.5

In a real study, a statistical analysis of this data would reveal which descriptors have the most significant correlation with biological activity. For instance, a positive correlation with logP might suggest that increased hydrophobicity is favorable for activity, while a negative correlation with a steric descriptor might indicate that bulky substituents are detrimental. Studies on other iodinated compounds, such as certain quinazolinone derivatives, have highlighted the importance of electron-withdrawing and lipophilic groups for their biological activity. nih.gov

Development of Predictive Models for Novel Compounds

Once significant correlations between structural descriptors and biological activity are established, a predictive QSAR model can be developed. These models are mathematical equations that can be used to estimate the biological activity of novel, yet-to-be-synthesized compounds. Common methods for developing QSAR models include:

Multiple Linear Regression (MLR): This method generates a linear equation that relates the biological activity to a combination of the most relevant descriptors.

Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.

Machine Learning Techniques: More advanced methods like Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest are increasingly used to model complex, non-linear relationships between structure and activity.

For example, a hypothetical MLR equation for the this compound derivatives might look like this:

pIC50 = 0.8 * logP - 0.5 * Steric_Parameter + 1.2 * Electronic_Parameter + Constant

This equation would suggest that biological activity is positively influenced by hydrophobicity and electron-withdrawing properties, while being negatively impacted by steric bulk at a particular position. Such a model would be a valuable tool for in silico screening of virtual libraries of novel derivatives. By calculating the descriptors for proposed structures, researchers could prioritize the synthesis of compounds with the highest predicted activity, thereby saving time and resources.

The development of a robust QSAR model requires careful validation to ensure its predictive power. This is typically done by dividing the initial set of compounds into a training set (used to build the model) and a test set (used to evaluate its predictive ability on unseen data). The ultimate goal is to create a model that can reliably guide the design of new derivatives of this compound with enhanced biological efficacy. The principles of structure-activity relationships are fundamental in medicinal chemistry, and while specific data for this compound is sparse, the established methodologies of QSAR provide a clear framework for its future investigation and development.

Derivatization Strategies and Structure Activity Relationship Sar Exploration

Modifications at the Amine Nitrogen

The primary amine of 1-(3,5-diiodophenyl)methanamine is a versatile functional group that can readily undergo a variety of chemical transformations. These modifications can significantly impact the compound's polarity, basicity, and ability to form hydrogen bonds, which are all critical for its pharmacokinetic and pharmacodynamic profiles.

Acylation and alkylation of the primary amine are fundamental reactions for introducing a wide range of substituents. Acylation, typically performed with acyl chlorides or anhydrides, introduces an amide functionality, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. Alkylation, on the other hand, can be used to introduce small alkyl groups or more complex side chains, thereby modulating the steric bulk and lipophilicity around the nitrogen atom.

For instance, mono- or di-alkylation can be achieved using alkyl halides. These reactions can influence the compound's ability to cross biological membranes and interact with hydrophobic pockets in target proteins.

Table 1: Hypothetical N-Alkylated and N-Acylated Derivatives of this compound

Compound IDR GroupModification TypeExpected Change in Lipophilicity (logP)
1a -CH₃Mono-alkylationIncrease
1b -CH₂CH₃Mono-alkylationSignificant Increase
1c -C(O)CH₃AcylationModerate Increase
1d -C(O)PhAcylationSignificant Increase

The formation of amides and sulfonamides is a widely employed strategy in medicinal chemistry to generate compounds with improved biological activity and pharmacokinetic properties. The synthesis of sulfonamides from amines is a well-established process. researchgate.netresearchgate.net Reacting this compound with various sulfonyl chlorides in the presence of a base would yield a library of sulfonamide derivatives. The sulfonamide moiety is a key feature in many clinically used drugs due to its ability to act as a hydrogen bond acceptor and its chemical stability. researchgate.net

The nature of the R group on the sulfonyl chloride can be varied to probe different regions of a target's binding site. For example, aromatic, heterocyclic, or aliphatic sulfonyl chlorides can be used to introduce a diverse range of functionalities.

Table 2: Representative Amide and Sulfonamide Derivatives of this compound

Derivative TypeReactantResulting Functional GroupPotential Biological Role
AmideAcetyl chloride-NHC(O)CH₃Hydrogen bond donor/acceptor
AmideBenzoyl chloride-NHC(O)PhIntroduces aromatic interaction
SulfonamideBenzenesulfonyl chloride-NHSO₂PhMimics phosphate (B84403) group, hydrogen bond acceptor
SulfonamideThiophenesulfonyl chloride-NHSO₂-ThienylIntroduces heterocyclic moiety for specific interactions

Modifications at the Phenyl Ring and its Substituents

The di-iodinated phenyl ring offers further opportunities for structural diversification. The iodine atoms can be replaced, or other functional groups can be introduced onto the ring to modulate the electronic and steric properties of the molecule.

While the iodine atoms are strongly electron-withdrawing, the introduction of other substituents can fine-tune the electronic nature of the phenyl ring. For example, the introduction of a hydroxyl or methoxy (B1213986) group could provide a hydrogen bond donor/acceptor and alter the compound's solubility and metabolic profile. Conversely, adding a nitro or cyano group would further increase the electron-withdrawing nature of the ring, potentially influencing its interaction with electron-rich domains in a biological target. Structure-activity relationship studies on other di-halogenated compounds have shown that such modifications can significantly impact biological activity. nih.gov

The iodine atoms on the phenyl ring are not merely passive bulky substituents; they can participate in halogen bonding and can be replaced using various cross-coupling reactions. Furthermore, lithium-halogen exchange reactions can be employed to replace the iodine atoms with other functionalities. harvard.edutcnj.eduresearchgate.net For instance, replacing iodine with bromine or chlorine would decrease the size of the substituent and alter the halogen bonding potential. The replacement of iodine with fluorine, a common strategy in medicinal chemistry, could enhance metabolic stability and binding affinity.

Table 3: Potential Halogen and Phenyl Ring Modifications of this compound

ModificationReagent/ReactionExpected OutcomeRationale for Modification
De-iodinationH₂, Pd/C1-phenylmethanamineRemoval of bulky groups, increase flexibility
Halogen ExchangeCuBr, heat1-(3,5-Dibromophenyl)methanamineModulate halogen bond strength and size
NitrationHNO₃, H₂SO₄1-(3,5-Diiodo-4-nitrophenyl)methanamineIntroduce strong electron-withdrawing group
Hydroxylation(Requires multi-step synthesis)1-(3,5-Diiodo-4-hydroxyphenyl)methanamineIntroduce hydrogen bond donor/acceptor

Linker Chemistry in Conjugation to Other Chemical Entities

The this compound scaffold can be incorporated into larger molecules through the use of chemical linkers. The primary amine is an ideal attachment point for various bifunctional linkers, enabling the conjugation of this moiety to other pharmacophores, peptides, or carrier molecules. mdpi.com For instance, the amine can be reacted with one end of a polyethylene (B3416737) glycol (PEG) linker, leaving the other end available for attachment to another molecule. This approach is commonly used in the development of antibody-drug conjugates (ADCs) and other targeted therapies. The choice of linker is critical as it can influence the solubility, stability, and release characteristics of the conjugated molecule.

Amine-Based Linkers for Bioconjugation

The primary amine group of this compound represents a key functional handle for derivatization, particularly for the development of linkers used in bioconjugation. In theory, this amine can undergo a variety of chemical reactions to attach the molecule to biomolecules such as proteins, peptides, or nucleic acids. Common reactions would include acylation to form amides, reductive amination with aldehydes or ketones, and alkylation.

However, a thorough search of scientific databases and patent literature did not yield specific examples of this compound being used to create amine-based linkers for bioconjugation. The potential applications remain hypothetical without empirical data.

Spacers for Modulating Ligand-Receptor Interactions

Spacers are often introduced into a molecule to optimize the distance and orientation of a pharmacophore relative to its biological target. For this compound, derivatization of the amine group could incorporate various spacer moieties. These could range from simple alkyl chains to more complex polyethylene glycol (PEG) units or peptidic linkers. The choice of spacer would theoretically influence properties such as solubility, steric hindrance, and the flexibility of the resulting conjugate, thereby modulating its interaction with a receptor.

Despite these theoretical possibilities, there is no specific research documenting the synthesis or evaluation of this compound derivatives with different spacers to modulate ligand-receptor interactions. Structure-activity relationship (SAR) studies that would elucidate the effects of different spacers are not available for this compound.

Stereochemical Considerations in Derivative Synthesis

The synthesis of this compound itself does not inherently produce a stereocenter at the benzylic carbon. However, subsequent derivatization reactions could introduce chirality. For instance, if the amine were to be modified in a way that makes the two substituents on the benzylic carbon different, it would become a chiral center.

Advanced Analytical Techniques in the Research of 1 3,5 Diiodophenyl Methanamine

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental formula of a compound. Unlike standard mass spectrometry, HRMS instruments, such as Fourier-Transform Ion Cyclotron Resonance (FT-ICR) or Time-of-Flight (ToF) mass spectrometers, can measure mass-to-charge ratios (m/z) with exceptional accuracy, typically within a few parts per million (ppm). drugbank.comnih.gov

For 1-(3,5-Diiodophenyl)methanamine, HRMS is used to verify its elemental composition (C₇H₇I₂N) by comparing the experimentally measured exact mass with the theoretically calculated mass. The high mass accuracy of HRMS allows for the confident differentiation between compounds with the same nominal mass but different elemental formulas. drugbank.com An accurate mass measurement provides definitive evidence of the compound's identity, confirming the successful synthesis and ruling out potential impurities.

ParameterValue
Molecular Formula C₇H₇I₂N
Monoisotopic Mass (Calculated) 358.8688 g/mol
Average Mass (Calculated) 358.946 g/mol
Typical HRMS Accuracy < 5 ppm

This table presents the theoretical mass values for this compound, which are confirmed by HRMS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of an organic compound in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. mdpi.combas.bg

¹H NMR Spectroscopy In the ¹H NMR spectrum of this compound, specific signals (resonances) are expected that correspond to each unique proton environment in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the protons, the integration value corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Aromatic Protons: The phenyl ring contains two types of protons. The proton at the C2 position and the equivalent proton at the C6 position would appear as a single signal, likely a doublet. The proton at the C4 position would appear as a separate signal, likely a triplet. These signals are expected in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm).

Methylene (B1212753) Protons (-CH₂-): The two protons of the aminomethyl group are chemically equivalent and would produce a singlet, as there are no adjacent protons to cause splitting. This signal would appear further upfield, typically in the δ 3.5-4.5 ppm range.

Amine Protons (-NH₂): The two protons of the primary amine group would typically appear as a broad singlet. Its chemical shift can vary and is dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal.

Aromatic Carbons: The phenyl ring has four distinct carbon environments: the two iodine-substituted carbons (C3/C5), the two carbons adjacent to the iodinated carbons (C2/C6), the carbon between the two iodo-substituents (C4), and the carbon attached to the methanamine group (C1). The carbons bonded to the heavy iodine atoms would appear significantly upfield due to the heavy atom effect.

Methylene Carbon (-CH₂-): A single signal corresponding to the methylene carbon would be expected, typically in the δ 40-50 ppm range.

Predicted ¹H NMR Data
Assignment Predicted Chemical Shift (ppm)
Aromatic H (C4)~7.8
Aromatic H (C2, C6)~7.5
Methylene H (-CH₂)~4.0
Amine H (-NH₂)Variable
Predicted ¹³C NMR Data
Assignment Predicted Chemical Shift (ppm)
Aromatic C (C1)~145
Aromatic C (C2, C6)~138
Aromatic C (C4)~130
Aromatic C (Iodo-substituted C3, C5)~95
Methylene C (-CH₂)~45

This table summarizes the predicted ¹H and ¹³C NMR spectral data for this compound based on typical chemical shift values and structural analysis.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. For this compound, chromatographic methods are essential for assessing the purity of a synthesized batch and for isolating the compound from reaction byproducts.

High-Performance Liquid Chromatography (HPLC) is a premier method for assessing the purity of non-volatile compounds like this compound. rsc.org In a typical Reversed-Phase HPLC (RP-HPLC) setup, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column. bas.bg

The purity is determined by monitoring the eluent with a detector, commonly a UV detector, set to a wavelength where the aromatic ring absorbs strongly. A pure sample will ideally show a single sharp peak. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity. Method validation, including assessments of linearity, precision, and accuracy, ensures the reliability of the purity determination. docbrown.info

Typical RP-HPLC Parameters
Stationary Phase C18 (Octadecylsilyl)
Mobile Phase Gradient of Acetonitrile and Water (often with a modifier like trifluoroacetic acid)
Flow Rate 0.5 - 2.0 mL/min
Detection UV-Vis Detector (e.g., at 254 nm)
Column Temperature Ambient to 40 °C

This table outlines a typical set of starting conditions for developing an HPLC method for purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. However, primary amines like this compound often exhibit poor chromatographic behavior due to their polarity and tendency to interact with the stationary phase. To overcome this, derivatization is employed. chemicalbook.com

The primary amine functional group can be chemically modified to create a less polar, more volatile derivative. A common approach is silylation, where active hydrogens on the amine group are replaced with a nonpolar group, such as a tert-butyldimethylsilyl (TBDMS) group, by reacting the analyte with a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). The resulting derivative is more amenable to GC separation. The coupled mass spectrometer then provides fragmentation patterns that can confirm the structure of the derivative and, by extension, the original molecule. This technique is particularly useful for identifying and quantifying the compound in complex matrices where other volatile impurities may be present.

Spectroscopic Characterization (IR, UV-Vis) for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies. For this compound, the IR spectrum would be expected to show:

N-H Stretching: The primary amine group (-NH₂) typically shows two medium-intensity absorption bands in the 3300-3500 cm⁻¹ region.

Aromatic C-H Stretching: Absorption bands just above 3000 cm⁻¹ are characteristic of C-H bonds on the phenyl ring.

C-N Stretching: The stretching vibration of the C-N bond of the arylamine is expected in the 1250-1360 cm⁻¹ range.

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic ring.

C-I Stretching: The carbon-iodine bond stretch would appear in the far-infrared region, typically below 600 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The benzene (B151609) ring and its substituents will give rise to strong absorptions, typically below 300 nm, corresponding to π→π* transitions. The position and intensity of the absorption maxima can be influenced by the solvent and the nature of the substituents on the aromatic ring.

Predicted IR Absorption Bands
Functional Group Characteristic Frequency Range (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
Aromatic C-H Stretch3000 - 3100
Aromatic C=C Stretch1450 - 1600
C-N Stretch1250 - 1360

This table lists the key functional groups of this compound and their expected characteristic absorption frequencies in an IR spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

If a suitable single crystal of this compound can be grown, X-ray crystallography can provide precise information on:

Bond Lengths and Angles: The exact distances between atoms and the angles between bonds can be measured with very high precision.

Conformation: The spatial arrangement of the atoms, including the orientation of the methanamine group relative to the phenyl ring, can be determined.

Crystal Packing: The arrangement of molecules within the crystal lattice, including any intermolecular interactions like hydrogen bonding involving the amine group, can be visualized.

The resulting structural data provides unequivocal proof of the compound's structure and connectivity, complementing the data obtained from NMR and mass spectrometry.

Role As a Chemical Building Block in Complex Molecular Scaffolds

Precursor for Iodinated Aromatic Ethers

While direct synthesis of iodinated aromatic ethers from 1-(3,5-diiodophenyl)methanamine is not extensively documented, the structural features of the molecule lend themselves to established synthetic methodologies for ether formation. The presence of the diiodo-substituted phenyl ring makes it a suitable substrate for nucleophilic aromatic substitution reactions, particularly the Ullmann condensation, to form diaryl ethers.

In a typical Ullmann condensation, an aryl halide is coupled with a phenol (B47542) in the presence of a copper catalyst at elevated temperatures. wikipedia.org The two iodine atoms on this compound are susceptible to such coupling reactions. The primary amine group would likely require protection prior to the ether synthesis to prevent undesired side reactions.

Table 1: Representative Ullmann Condensation for Diaryl Ether Synthesis

This table presents representative examples of the Ullmann condensation. Specific conditions for this compound would require experimental optimization.

Intermediate in the Synthesis of Diiodinated Amines

The primary amine functionality of this compound serves as a key reaction site for the synthesis of more complex diiodinated secondary and tertiary amines. Standard N-alkylation and N-arylation reactions can be employed to introduce a wide variety of substituents.

For instance, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) would yield N-alkylated derivatives. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the synthesis of N-aryl derivatives. wikipedia.orgacsgcipr.org In a Buchwald-Hartwig reaction, an aryl halide is coupled with an amine in the presence of a palladium catalyst and a phosphine (B1218219) ligand. wikipedia.orglibretexts.org Given that this compound contains two iodine atoms, it can potentially undergo double N-arylation to form triarylamines.

Table 2: Representative Buchwald-Hartwig Amination Reactions

Aryl HalideAmineCatalystLigandBaseSolvent
Aryl BromidePrimary AminePd(dba)2BINAPNaOtBuToluene (B28343)
Aryl ChlorideSecondary AminePd(OAc)2P(t-Bu)3K3PO4Dioxane

This table illustrates general conditions for the Buchwald-Hartwig amination. The specific application to this compound would necessitate tailored experimental protocols.

Component in the Construction of Polycyclic or Heterocyclic Systems

The dual reactivity of this compound, arising from its amine and diiodo functionalities, makes it a valuable component in the construction of complex polycyclic and heterocyclic systems. The iodine atoms are particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of extended aromatic systems.

For example, Sonogashira coupling with terminal alkynes can be utilized to introduce alkynyl substituents, which can then undergo further cyclization reactions to form polycyclic aromatic hydrocarbons (PAHs) or heterocyclic systems. wikipedia.orglibretexts.org Similarly, Heck reactions with alkenes can introduce vinyl groups, providing another avenue for subsequent ring-forming transformations. wikipedia.orgorganic-chemistry.org The Suzuki coupling with boronic acids is another powerful method for C-C bond formation that can be employed to build up complex molecular architectures from this diiodo-substituted building block.

The amine group can also participate in cyclization reactions. For instance, condensation with dicarbonyl compounds can lead to the formation of various nitrogen-containing heterocycles. The synthesis of N-doped heptalene (B1236440) derivatives has been achieved through a stepwise strategy involving an Ullmann reaction followed by a palladium-catalyzed decarboxylative annulation, showcasing a pathway where a dihaloaniline derivative is a key precursor. thieme-connect.com

Use in Prodrug Design and Delivery Systems

The structural characteristics of this compound make it an intriguing scaffold for the design of prodrugs. Prodrugs are inactive or less active derivatives of a drug molecule that undergo biotransformation in the body to release the active parent drug. This approach is often used to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion.

The primary amine group of this compound can be readily modified to form cleavable linkages, such as amides or carbamates, with a parent drug molecule. These linkages can be designed to be cleaved by specific enzymes at the target site, leading to site-specific drug release.

Furthermore, the diiodo-substituents offer a handle for the attachment of targeting moieties or for the development of radioiodinated imaging agents. For instance, iodine-125 (B85253) labeled benzylamines and xylylenediamines have been synthesized and evaluated as potential brain-imaging agents, demonstrating high initial brain uptake. nih.gov While not directly involving this compound, this research highlights the potential of iodinated benzylamine (B48309) structures in diagnostic applications. The development of esterase-sensitive prodrugs of potent inhibitors has also been reported, where amino acid building blocks are utilized to enhance cellular activity. wikipedia.org

Future Research Directions and Unexplored Avenues for 1 3,5 Diiodophenyl Methanamine

Development of Green Chemistry Approaches for its Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Future research into the synthesis of 1-(3,5-Diiodophenyl)methanamine should prioritize the development of more environmentally benign methodologies.

Key areas of focus could include:

Catalytic Systems: Investigating novel catalytic systems that can facilitate the iodination of the aromatic ring and the introduction of the aminomethyl group with high selectivity and efficiency. This could involve exploring earth-abundant metal catalysts or even metal-free catalytic approaches to minimize reliance on precious and often toxic heavy metals.

Solvent Selection: Moving away from traditional volatile organic solvents towards greener alternatives such as water, supercritical fluids (like CO2), or bio-based solvents. The development of reaction conditions that allow for efficient synthesis in these media would significantly reduce the environmental impact.

Energy Efficiency: Exploring alternative energy sources to drive the synthesis, such as microwave irradiation or mechanochemistry (ball milling). These techniques can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. This could involve exploring convergent synthesis strategies where pre-functionalized fragments are combined in the later stages of the synthesis.

Exploration of Novel Reactivity and Transformation Pathways

The dual reactivity of this compound, stemming from its aryl iodides and primary amine, presents a rich landscape for exploring new chemical transformations.

Future research could delve into:

Cross-Coupling Reactions: While palladium-catalyzed cross-coupling reactions are well-established, there is scope for exploring novel coupling partners and catalytic systems. This could include investigating less common coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds at the iodo-positions.

Multicomponent Reactions (MCRs): Designing one-pot multicomponent reactions that utilize both the amine and the aryl iodide functionalities simultaneously. MCRs are highly efficient in building molecular complexity from simple starting materials in a single step, aligning with the principles of green chemistry.

Photoredox Catalysis: Utilizing visible light-driven photoredox catalysis to activate the C-I bonds for radical-based transformations. This approach can offer unique reactivity patterns that are not accessible through traditional thermal methods.

Directed C-H Functionalization: Investigating the possibility of using the aminomethyl group as a directing group to selectively functionalize the C-H bonds on the aromatic ring. This would provide a powerful tool for late-stage modification of the molecule.

Advanced Material Science Applications of its Derivatives

The diiodo-functionality of this compound makes it an attractive monomer or cross-linking agent for the synthesis of advanced materials with unique properties.

Potential research directions include:

Conducting Polymers: Polymerizing derivatives of this compound through cross-coupling reactions to create novel conjugated polymers. The presence of iodine could also allow for post-polymerization modification to fine-tune the electronic and optical properties of the materials.

Metal-Organic Frameworks (MOFs): Utilizing the amine functionality and the potential for the aryl iodides to participate in halogen bonding to construct novel MOFs. These materials could have applications in gas storage, separation, and catalysis.

Luminescent Materials: Synthesizing derivatives that exhibit interesting photophysical properties, such as fluorescence or phosphorescence. The heavy iodine atoms can promote intersystem crossing, potentially leading to materials with applications in organic light-emitting diodes (OLEDs) and chemical sensing.

High Refractive Index Polymers: The high electron density of iodine atoms can contribute to a high refractive index in polymeric materials. Incorporating this compound into polymer backbones could lead to the development of advanced optical materials for lenses and coatings.

Bioorthogonal Chemistry Applications for Functionalization

Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The unique reactivity of the aryl iodide and amine groups could be harnessed for such applications.

Future explorations could focus on:

Developing Novel Bioorthogonal Reactions: Investigating the reactivity of the C-I bonds in a biological context. While not a classic bioorthogonal group, under specific catalytic conditions, it could potentially be functionalized in the presence of biological molecules.

"Click" Chemistry Handles: Modifying the amine group with a known bioorthogonal handle, such as an azide (B81097) or an alkyne, would create a bifunctional linker. This would allow for the attachment of the diiodophenyl moiety to biomolecules, which could then be further functionalized at the iodine positions.

Probes for Imaging and Diagnostics: Attaching fluorophores or other imaging agents to this compound derivatives could lead to the development of probes for biological imaging. The diiodo-substitution pattern could also be explored for its potential in X-ray imaging applications due to the high atomic number of iodine. Bioorthogonal reactions are increasingly being used in drug discovery for target confirmation and the study of drug-target binding. nih.gov

Integration with Artificial Intelligence and Machine Learning for Drug Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. mdpi.com Integrating this compound and its derivatives into these computational pipelines could unlock new therapeutic possibilities.

Future research in this area could involve:

Virtual Screening and Library Design: Using AI algorithms to design and screen virtual libraries of this compound derivatives against various biological targets. mdpi.com This can help prioritize the synthesis of compounds with the highest predicted activity and best pharmacological profiles. mdpi.com

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to understand the relationship between the chemical structure of this compound derivatives and their biological activity. These models can guide the rational design of more potent and selective compounds.

Predictive Toxicology: Employing ML models to predict the potential toxicity and adverse effects of new derivatives early in the drug discovery process, reducing the likelihood of late-stage failures.

De Novo Drug Design: Utilizing generative AI models to design entirely new molecules based on the this compound scaffold that are optimized for specific therapeutic targets. mdpi.com The convergence of AI with medicinal chemistry holds the promise of significantly shortening drug development timelines and reducing costs. mdpi.comnih.govmdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.